cis-1,4-Bis(aminomethyl)cyclohexane
CAS No.: 10029-09-1
Cat. No.: VC21254497
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10029-09-1 |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | [4-(aminomethyl)cyclohexyl]methanamine |
| Standard InChI | InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 |
| Standard InChI Key | OXIKYYJDTWKERT-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CN)CN |
| Canonical SMILES | C1CC(CCC1CN)CN |
Introduction
Chemical Identification
Cis-1,4-Bis(aminomethyl)cyclohexane, also known as 1,4-Cyclohexanedimethanamine, is a cycloaliphatic compound with the CAS Registry Number 10029-09-1 . Its molecular formula is C8H18N2, and it has a molecular weight of 142.2419 g/mol . Other names include cis-1,4-Di(aminomethyl)cyclohexane and cis-Hexahydro-p-xylylenediamine . The IUPAC name is 1-[4-(aminomethyl)cyclohexyl]methanamine .
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CAS: 10029-09-1
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Molecular Formula: C8H18N2
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Molecular Weight: 142.25 g/mol
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MDL Number: MFCD00039463, MFCD20037427, MFCD20617651
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InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Synonyms: cis-1,4-Di(aminomethyl)cyclohexane, cis-Hexahydro-p-xylylenediamine
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PubChem CID: 17354
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IUPAC Name: 1-[4-(aminomethyl)cyclohexyl]methanamine
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SMILES: NCC1CCC(CN)CC1
Synthesis and Preparation
Cis-1,4-Bis(aminomethyl)cyclohexane can be synthesized through several methods:
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Hydrogenation of 1,4-Bis(cyanomethyl)benzene: This involves using a catalyst, such as palladium on carbon, under high pressure and temperature.
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Reductive Amination: This method involves the reductive amination of 1,4-cyclohexanedione with formaldehyde and ammonia or primary amines, typically catalyzed by hydrogenation catalysts like Raney nickel or platinum.
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Industrial Production: Large-scale hydrogenation processes using continuous flow reactors ensure high yield and purity.
Mechanism of Action
Cis-1,4-Bis(aminomethyl)cyclohexane can form stable complexes with metal ions, a property exploited in catalytic processes and to stabilize reactive intermediates in organic synthesis.
Biological Activity
Cis-1,4-Bis(aminomethyl)cyclohexane exhibits biological activity, including antimicrobial properties and anticancer potential.
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Antimicrobial Properties: It can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Research indicates it demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria.
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Cytotoxicity and Anticancer Potential: In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. It has shown a significant reduction in cell viability in several cancer types, including breast and lung cancers.
Cytotoxicity and Anticancer Potential:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 ± 2 | Induction of apoptosis | |
| A549 (Lung Cancer) | 20 ± 3 | Caspase activation | |
| HeLa (Cervical Cancer) | 18 ± 2 | Cell cycle arrest |
Comparison with Similar Compounds
The properties of cis-1,4-Bis(aminomethyl)cyclohexane differ from those of its isomers:
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trans-1,4-Bis(aminomethyl)cyclohexane: The amino groups are positioned on opposite sides of the cyclohexane ring, leading to different chemical and physical properties.
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1,3-Bis(aminomethyl)cyclohexane: The amino groups are attached to the 1 and 3 positions of the cyclohexane ring, resulting in a different spatial arrangement.
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1,2-Bis(aminomethyl)cyclohexane: With amino groups at the 1 and 2 positions, this compound exhibits unique stereochemistry and reactivity compared to the 1,4 isomers.
The cis configuration imparts specific stereochemical properties that influence its reactivity and interactions with other molecules, making it valuable in applications requiring precise control over molecular geometry.
Uses
Cis-1,4-Bis(aminomethyl)cyclohexane is used as an intermediate in the synthesis of terephthalic acid . It also has applications in coordination chemistry due to its ability to form stable complexes with metal ions.
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